1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of azepane, morpholine, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as azepane derivatives and morpholine-substituted pyrimidines. These intermediates are then coupled using piperazine as a linking agent under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Scientific Research Applications
1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-4-chlorophthalazine: This compound shares the azepane moiety but differs in its additional functional groups and overall structure.
1-(2-Pyrimidyl)piperazine: This compound features a pyrimidine and piperazine combination, similar to the target compound, but lacks the azepane and morpholine groups.
Uniqueness
1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H32N6O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H32N6O2/c27-20(26-5-3-1-2-4-6-26)16-23-7-9-24(10-8-23)18-15-19(22-17-21-18)25-11-13-28-14-12-25/h15,17H,1-14,16H2 |
InChI Key |
RRLBUMBDEGOKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.